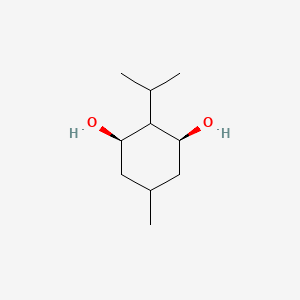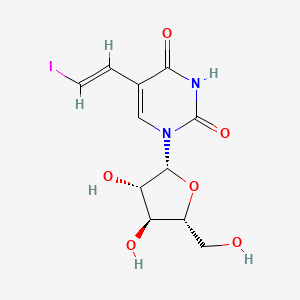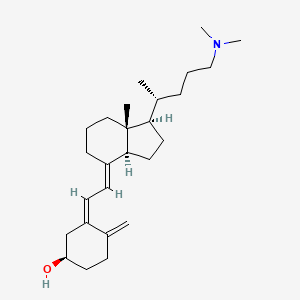
2-Butene, 1,4-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butene, 1,4-dinitro- is an organic compound with the molecular formula C4H6N2O4 It is a diene with two nitro groups attached to the 1 and 4 positions of the butene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butene, 1,4-dinitro- can be achieved through the nitration of 2-butene. This involves the reaction of 2-butene with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.
Industrial Production Methods
Industrial production of 2-Butene, 1,4-dinitro- often involves the selective hydrogenation of 2-butyne-1,4-diol. This process uses catalysts such as palladium or nickel to achieve high selectivity and yield. The reaction conditions include temperatures ranging from 50°C to 150°C and hydrogen pressures of 1 to 3 MPa .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butene, 1,4-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can yield amines.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amines such as 2-butene-1,4-diamine.
Substitution: Various substituted butenes depending on the nucleophile used.
Applications De Recherche Scientifique
2-Butene, 1,4-dinitro- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Butene, 1,4-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dinitro-2-butene: Similar structure but different reactivity due to the position of the nitro groups.
2-Butene-1,4-diol: Lacks nitro groups but can be converted to 2-Butene, 1,4-dinitro- through nitration.
2-Butyne-1,4-diol: Precursor for the synthesis of 2-Butene, 1,4-dinitro- through selective hydrogenation.
Uniqueness
Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial use .
Propriétés
Numéro CAS |
58473-18-0 |
|---|---|
Formule moléculaire |
C4H6N2O4 |
Poids moléculaire |
146.1 g/mol |
Nom IUPAC |
(E)-1,4-dinitrobut-2-ene |
InChI |
InChI=1S/C4H6N2O4/c7-5(8)3-1-2-4-6(9)10/h1-2H,3-4H2/b2-1+ |
Clé InChI |
RTEXYXIMTWPLML-OWOJBTEDSA-N |
SMILES |
C(C=CC[N+](=O)[O-])[N+](=O)[O-] |
SMILES isomérique |
C(/C=C/C[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C(C=CC[N+](=O)[O-])[N+](=O)[O-] |
Synonymes |
1,4-dinitro-2-butene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(7-ethyl-7-hydroxynonan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1233247.png)





![(3E)-3-(5,6-dihydropyrrolo[1,2-c][3]benzazepin-11-ylidene)-N,N-dimethylpropan-1-amine](/img/structure/B1233256.png)

